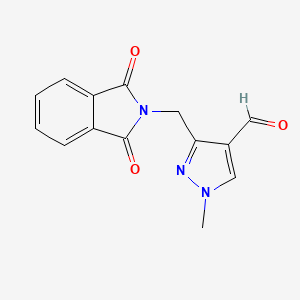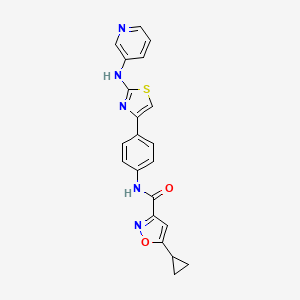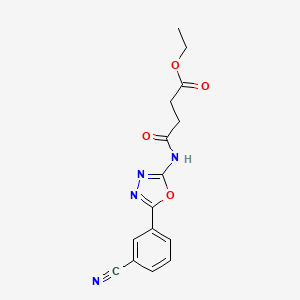![molecular formula C16H16N4O B2528679 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide CAS No. 862811-53-8](/img/structure/B2528679.png)
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Cellular Applications
Compounds with structural motifs similar to "N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide" might exhibit binding affinity to DNA, particularly through minor groove binding mechanisms. For instance, Hoechst 33258 is a well-known minor groove binder that has specificity for AT-rich sequences in the DNA. Such compounds are utilized in biological research for DNA staining, facilitating the study of chromosomal structures and cellular DNA content through techniques like flow cytometry and fluorescence microscopy (Issar & Kakkar, 2013). This suggests that molecules resembling the queried compound could potentially be developed for similar applications in cellular biology and diagnostics.
Optoelectronic Materials
Compounds containing pyrimidine and imidazole rings are of significant interest in the creation of novel optoelectronic materials. These molecules can be incorporated into π-extended conjugated systems, contributing to the development of luminescent small molecules and chelate compounds. Such materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their importance in the advancement of technology and materials science (Lipunova et al., 2018).
Medicinal Chemistry and Drug Design
Molecules featuring imidazole and pyrimidine frameworks are key scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been explored for their potential as anticancer, antiviral, anti-inflammatory agents, and more. The structure-activity relationship (SAR) studies of such compounds are critical for the development of new therapeutic agents, suggesting that "this compound" could potentially be explored for its pharmacological properties (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting healing in the body .
Mode of Action
This compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . This means that it binds to this receptor and activates it, triggering a series of biochemical reactions that lead to the resolution of inflammation .
Biochemical Pathways
The activation of the Resolvin D1 Receptor DRV1 by this compound leads to the initiation of several biochemical pathways that are involved in resolving inflammation . These pathways result in the reduction of pro-inflammatory signals and the promotion of healing processes .
Result of Action
The activation of the Resolvin D1 Receptor DRV1 by this compound leads to the resolution of inflammation . This results in the reduction of swelling, pain, and other symptoms associated with inflammation . Additionally, it promotes the healing of the affected tissues .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to this compound, have a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRMAUSKIFZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)



![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
